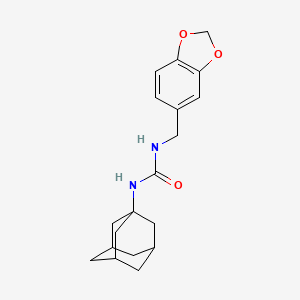![molecular formula C20H16FN5O B4995238 5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4995238.png)
5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, inflammation, and neurodegeneration. The compound has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation. Additionally, the compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the inflammatory response. Furthermore, the compound has been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Furthermore, the compound has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine in lab experiments include its potential applications in the field of medicine, including cancer therapy, inflammation, and neurodegenerative disorders. Additionally, the compound has been shown to have low toxicity in animal models, making it a potential candidate for further development. However, the limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine. Firstly, further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, the compound has the potential to be used in combination with other drugs for the treatment of various diseases. Furthermore, the compound has the potential to be modified to improve its pharmacokinetic properties and increase its bioavailability. Finally, further studies are needed to determine the mechanism of action of this compound and its potential applications in other fields, including agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further studies are needed to determine the safety and efficacy of this compound in humans and its potential applications in other fields.
Méthodes De Synthèse
The synthesis method of 5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine involves the reaction of 4-fluorobenzyl hydrazine with ethyl 2-bromo-5-(pyridin-3-yl)pyridine-3-carboxylate in the presence of sodium hydride. The resulting intermediate is then reacted with 1,3,4-oxadiazole-2-carboxylic acid hydrazide to produce the final product.
Applications De Recherche Scientifique
5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, the compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Furthermore, the compound has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c21-17-6-3-14(4-7-17)10-19-25-20(27-26-19)16-5-8-18(24-13-16)23-12-15-2-1-9-22-11-15/h1-9,11,13H,10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOWPSYXTZMXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B4995157.png)

![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4995165.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B4995179.png)
![1-[4-(4-bromophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4995182.png)

![3-ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]-3,6-quinolinedicarboxylate hydrochloride](/img/structure/B4995204.png)
![N-[4-(4-methyl-2-nitrophenoxy)butyl]-2-propen-1-amine](/img/structure/B4995212.png)

![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)
![N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4995248.png)
![N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)

![1-(2-methylbenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4995262.png)